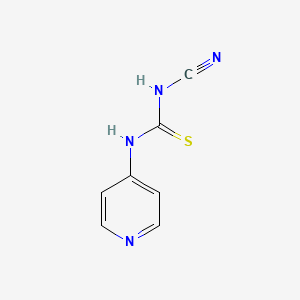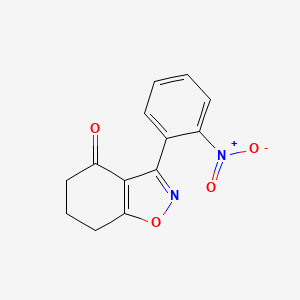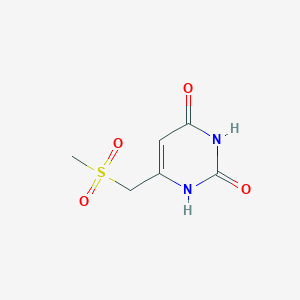
3-methoxy-8-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a nitro group at the 8th position and a methoxy group at the 3rd position in the quinoline ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-8-nitroquinoline typically involves the nitration of 3-methoxyquinoline. This can be achieved by treating 3-methoxyquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at a controlled temperature to avoid over-nitration and to ensure the selective introduction of the nitro group at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 8-Amino-3-methoxy-quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The biological activity of 3-methoxy-8-nitroquinoline is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. Additionally, the compound can inhibit specific enzymes involved in DNA replication and repair, further contributing to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
3-Methoxyquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Nitroquinoline: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
8-Amino-3-methoxy-quinoline: The amino group provides different reactivity and potential biological applications compared to the nitro group.
Uniqueness: 3-methoxy-8-nitroquinoline is unique due to the combined presence of both nitro and methoxy groups, which imparts distinct chemical properties and enhances its potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-9(12(13)14)10(7)11-6-8/h2-6H,1H3 |
Clé InChI |
PCTFELFGMDQSGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C2C(=C1)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonyl chloride, 8-oxo-](/img/structure/B8650247.png)


![1-[(3-fluorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B8650272.png)






![2-Benzyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B8650321.png)
